molecular formula C8H12BrNO B13956762 5-(Bromomethyl)-4-(tert-butyl)oxazole

5-(Bromomethyl)-4-(tert-butyl)oxazole

Cat. No.: B13956762
M. Wt: 218.09 g/mol
InChI Key: BJISEKNFVUOHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-4-(tert-butyl)oxazole is a heterocyclic organic compound that features both a bromomethyl group and a tert-butyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-(tert-butyl)oxazole typically involves the bromination of a precursor oxazole compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, reaction time, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-(tert-butyl)oxazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include methyl-substituted oxazoles.

Scientific Research Applications

5-(Bromomethyl)-4-(tert-butyl)oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-(tert-butyl)oxazole involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-4-(tert-butyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-4-(methyl)oxazole: Similar structure but with a methyl group instead of a tert-butyl group.

    4-(tert-Butyl)-5-(hydroxymethyl)oxazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)-4-(tert-butyl)oxazole is unique due to the combination of the bromomethyl and tert-butyl groups, which provide distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

5-(bromomethyl)-4-tert-butyl-1,3-oxazole

InChI

InChI=1S/C8H12BrNO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3

InChI Key

BJISEKNFVUOHBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.